An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenothiazin-10-ylnonan-1-one
An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenothiazin-10-ylnonan-1-one
Introduction: The Significance of 10-Acylphenothiazines
Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, forming the basis for numerous antipsychotic, antihistaminic, and antiemetic drugs.[1] The substitution at the N-10 position of the phenothiazine tricycle is a critical determinant of the molecule's biological activity and physicochemical profile. Acylation at this position, creating 10-acylphenothiazines, modulates the compound's lipophilicity, steric hindrance, and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic behavior.
1-Phenothiazin-10-ylnonan-1-one, with its long C9 alkyl chain, is anticipated to possess significantly different properties compared to its shorter-chain relatives. The extended lipophilic tail suggests potential applications in systems requiring high membrane permeability or solubility in non-polar environments. This guide provides the essential theoretical and practical framework for the comprehensive physicochemical characterization of this compound.
Chemical Identity and Structure
The foundational step in any physicochemical analysis is the unambiguous identification of the molecule.
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IUPAC Name: 1-(10H-Phenothiazin-10-yl)nonan-1-one
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Molecular Formula: C₂₁H₂₅NOS
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Molecular Weight: 355.50 g/mol
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CAS Number: Not assigned (as of the date of this guide)
The structure consists of the tricyclic phenothiazine core, which has a characteristic non-planar, butterfly-like conformation, N-acylated with a nine-carbon nonanoyl group.
Caption: Chemical structure of 1-Phenothiazin-10-ylnonan-1-one.
Estimated Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-Phenothiazin-10-ylnonan-1-one. These estimations are based on the principles of homologous series, where physical properties change gradually with increasing molecular weight and carbon chain length.[2]
| Property | Estimated Value | Rationale and Comparative Insights |
| Physical State | Waxy Solid | The long alkyl chain is expected to impart a waxy character at room temperature. Shorter-chain analogs like 10-acetylphenothiazine are crystalline solids. |
| Melting Point (°C) | 85 - 105 | The melting point of 10-acetylphenothiazine (C2) is ~204°C. In many homologous series, melting points initially decrease with chain length before increasing due to enhanced van der Waals forces.[3] A significant decrease from the acetyl derivative is expected, followed by a gradual increase for very long chains. |
| Boiling Point (°C) | > 450 (at atm. pressure) | The boiling point of the parent phenothiazine is 371°C.[1] The addition of the large nonanoyl group will substantially increase the molecular weight and intermolecular forces, leading to a significantly higher boiling point. Decomposition may occur before boiling at atmospheric pressure. |
| Water Solubility | Very Low (< 1 µg/mL) | The parent phenothiazine is practically insoluble in water (0.00051 g/L).[1] The long, non-polar C9 alkyl chain will drastically decrease aqueous solubility compared to shorter-chain analogs like 10-acetylphenothiazine (26.4 µg/mL).[4][5] |
| Solubility in Organic Solvents | High in non-polar solvents (e.g., Hexane, Toluene); Good in moderately polar solvents (e.g., Dichloromethane, THF); Lower in polar protic solvents (e.g., Ethanol). | The dominant non-polar character suggests high solubility in lipophilic solvents. This follows the "like dissolves like" principle. |
| LogP (Octanol-Water Partition Coefficient) | > 6.0 | LogP is a measure of lipophilicity. The addition of seven methylene (-CH₂) groups to the acetyl chain (LogP of 10-acetylphenothiazine is ~3.5-4.0) would be expected to increase the LogP by approximately 0.5 units per methylene group, leading to a significantly higher value. |
| pKa | Not Applicable (non-ionizable) | The N-10 nitrogen is part of an amide linkage, making it non-basic and not readily protonated under physiological conditions. The molecule lacks acidic protons. |
Synthesis and Purification
The synthesis of 10-acylphenothiazines is typically achieved through the N-acylation of the phenothiazine core with an appropriate acyl chloride or anhydride.
